molecular formula C7H6BrN3O B11878664 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11878664
M. Wt: 228.05 g/mol
InChI Key: FRGBUQGXXZVYGU-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the imidazo[4,5-c]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

  • 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
  • 3-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
  • 7-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one

Comparison:

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H6BrN3O/c1-11-5-3-9-2-4(8)6(5)10-7(11)12/h2-3H,1H3,(H,10,12)

InChI Key

FRGBUQGXXZVYGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=CC(=C2NC1=O)Br

Origin of Product

United States

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